N-{(Z)-[3-(benzyloxy)phenyl]methylidene}-3,4-dichloroaniline
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Overview
Description
N-[3-(benzyloxy)benzylidene]-3,4-dichloroaniline is an organic compound with the molecular formula C20H15Cl2NO. This compound is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further linked to a 3,4-dichloroaniline structure. It is a member of the Schiff base family, known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)benzylidene]-3,4-dichloroaniline typically involves the condensation reaction between 3,4-dichloroaniline and 3-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)benzylidene]-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Scientific Research Applications
N-[3-(benzyloxy)benzylidene]-3,4-dichloroaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)benzylidene]-3,4-dichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dichloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The Schiff base moiety can also participate in redox reactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzyloxy)benzylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
- N’-[3-(benzyloxy)benzylidene]nonanehydrazide
- N’-[3-(benzyloxy)benzylidene]-3,4,5-trimethoxybenzohydrazide
Uniqueness
N-[3-(benzyloxy)benzylidene]-3,4-dichloroaniline stands out due to its unique combination of benzyloxy and dichloro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H15Cl2NO |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(3-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-19-10-9-17(12-20(19)22)23-13-16-7-4-8-18(11-16)24-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
MEHFZGUOMAQNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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